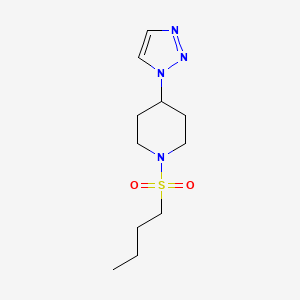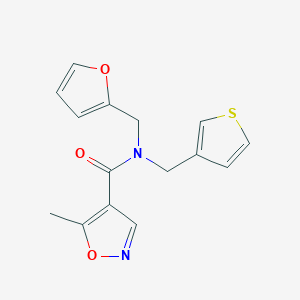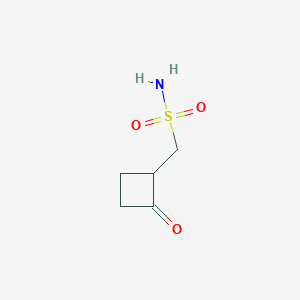
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride, also known as TFMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is not well understood. However, it is believed that 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride may act as a reactive intermediate in various chemical reactions, particularly in the synthesis of chiral compounds. 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride may also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride are not well studied. However, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is believed to be relatively non-toxic and non-hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is its ease of synthesis. 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride can be synthesized using relatively simple and inexpensive reagents. Additionally, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is relatively stable and easy to handle. One limitation of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is its limited solubility in certain solvents, which may limit its use in certain reactions.
Direcciones Futuras
There are several potential future directions for research on 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride. One area of research could focus on the development of new synthetic methods for 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride and its derivatives. Another area of research could focus on the use of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride as a reagent in the synthesis of novel polymers with unique properties. Additionally, research could be conducted on the potential use of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride as a catalyst in various chemical reactions. Finally, research could be conducted on the potential use of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride can be synthesized through a multistep process starting from 4-trifluoromethoxyphenol. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding ether by reaction with 2-bromo-1-chloropropane in the presence of a base. The TBDMS group is then removed, and the resulting phenol is converted to the corresponding acid chloride by reaction with thionyl chloride. The final product, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride, is obtained by reaction of the acid chloride with 2-propanol.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has been investigated for its potential applications in various fields of scientific research. In the field of materials science, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has been used as a building block for the synthesis of novel polymers with unique properties. 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has also been studied for its potential use as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has been investigated for its potential use as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-6(9(11)15)16-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDXGPCMBXLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)
![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)


![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)

![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2442713.png)

